1,4-Dibromo-2-(difluoromethoxy)benzene
Overview
Description
1,4-Dibromo-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O and a molecular weight of 301.91 g/mol . This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to a benzene ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene typically involves the bromination of 2-(difluoromethoxy)benzene. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the 1 and 4 positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including bromination and purification steps .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzene compounds .
Scientific Research Applications
1,4-Dibromo-2-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical research to study the effects of halogenated benzene derivatives on biological systems.
Medicine: While not used therapeutically, it serves as a reference compound in medicinal chemistry research.
Industry: The compound finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-(difluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the methoxy group.
1,4-Dibromo-2,5-dimethylbenzene: Contains methyl groups instead of fluorine atoms.
1,4-Dibromo-2-fluorobenzene: Contains only one fluorine atom and lacks the methoxy group
Uniqueness
1,4-Dibromo-2-(difluoromethoxy)benzene is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific research applications where these functional groups are required .
Properties
IUPAC Name |
1,4-dibromo-2-(difluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPUJYIGUYKGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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